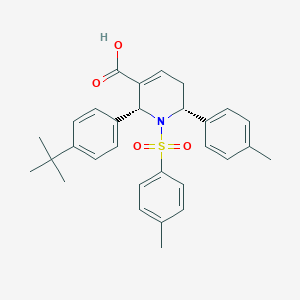
rel-(2R,6R)-2-(4-(tert-butyl)phenyl)-6-(p-tolyl)-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is recognized for its ability to inhibit the interaction between integrin αvβ3 and vitronectin, with an IC50 value of 2.74 nanomolar . Integrins are proteins that facilitate cell adhesion and signal transduction, playing a crucial role in various physiological and pathological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P11 acetate involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for integrin antagonists typically involve the use of solid-phase peptide synthesis or solution-phase synthesis, followed by chromatographic purification.
Industrial Production Methods
Industrial production of P11 acetate would likely involve large-scale synthesis using automated peptide synthesizers, ensuring high purity and yield. The process would include stringent quality control measures to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
P11 acetate undergoes various chemical reactions, including:
Oxidation: P11 acetate can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within P11 acetate, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the P11 acetate molecule, potentially enhancing its efficacy or stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
P11 acetate has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study integrin-mediated cell adhesion and signaling pathways.
Biology: Investigated for its role in inhibiting cell proliferation and inducing cell death in endothelial cells.
Medicine: Explored as a potential therapeutic agent for diseases involving abnormal integrin activity, such as cancer and inflammatory diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations targeting integrin-related pathways.
Mechanism of Action
P11 acetate exerts its effects by binding to the integrin αvβ3, thereby preventing its interaction with vitronectin. This inhibition disrupts integrin-mediated signaling pathways, leading to reduced cell adhesion, migration, and proliferation. The compound also activates caspases and increases the expression of the tumor suppressor protein p53, inducing cell death in endothelial cells .
Comparison with Similar Compounds
Similar Compounds
Tirofiban hydrochloride monohydrate: Another integrin antagonist used to inhibit platelet aggregation.
Bestatin hydrochloride: An aminopeptidase inhibitor with integrin-modulating properties.
Lifitegrast: An integrin antagonist used to treat dry eye disease by inhibiting lymphocyte function-associated antigen 1.
Uniqueness of P11 Acetate
P11 acetate is unique due to its high specificity and potency in inhibiting the integrin αvβ3-vitronectin interaction. Its ability to induce cell death through caspase activation and p53 expression further distinguishes it from other integrin antagonists.
Properties
Molecular Formula |
C30H33NO4S |
|---|---|
Molecular Weight |
503.7 g/mol |
IUPAC Name |
(2R,6R)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C30H33NO4S/c1-20-6-10-22(11-7-20)27-19-18-26(29(32)33)28(23-12-14-24(15-13-23)30(3,4)5)31(27)36(34,35)25-16-8-21(2)9-17-25/h6-18,27-28H,19H2,1-5H3,(H,32,33)/t27-,28-/m1/s1 |
InChI Key |
KUBDPRSHRVANQQ-VSGBNLITSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2CC=C([C@H](N2S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C(C)(C)C)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC=C(C(N2S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-[(1S)-1-[bis(aziridin-1-yl)phosphoryloxy]ethyl]-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B11932054.png)
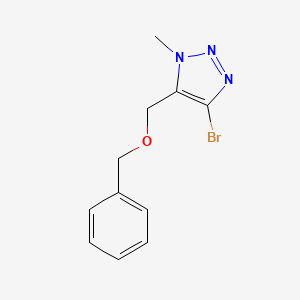
![5-[(2S,5R)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine](/img/structure/B11932079.png)
![1-[(4-Phenoxyphenyl)methyl]-3-(1-prop-2-enoylpiperidin-3-yl)pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B11932084.png)

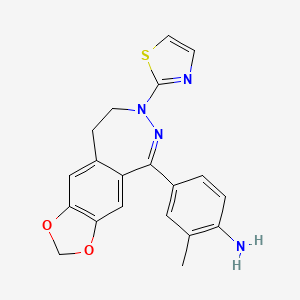
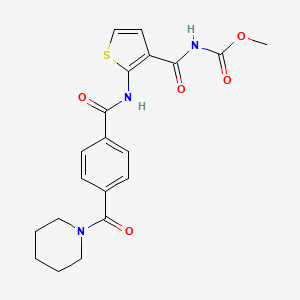
![[(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate](/img/structure/B11932114.png)



![[(1Z,4R,6Z)-1-[[(2R)-2-[[(2Z,4Z,6E,8R)-8-[(2R)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B11932133.png)
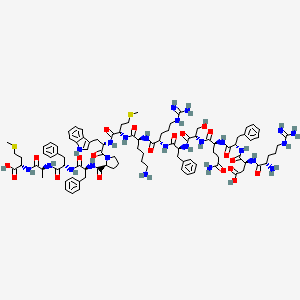
![(8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11932139.png)
